4-Bromo-2-fluoroaniline hydrobromide

Process Chemistry Pharmaceutical Intermediate Scale-Up Calculations

In flurbiprofen API manufacturing, isolating regioisomerically pure 4-bromo intermediate from bromination of 2-fluoroaniline typically requires chromatographic separation when using the free base. 4-Bromo-2-fluoroaniline hydrobromide (CAS 136790-70-0) solves this by direct selective precipitation from the reaction mixture-the hydrobromide salt crystallizes exclusively, excluding the undesired 6-bromo isomer by simple filtration. • Eliminates chromatography; filtration-only isolation with regiochemical control. • 42.6% molar mass differential vs. free base avoids stoichiometric calculation errors in cGMP batch processing. • Enhanced polar solubility enables aqueous and mixed aqueous-organic cross-coupling conditions incompatible with the free base (33 g/L water solubility). NLT 98% purity.

Molecular Formula C6H6Br2FN
Molecular Weight 270.92 g/mol
CAS No. 136790-70-0
Cat. No. B153014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluoroaniline hydrobromide
CAS136790-70-0
Molecular FormulaC6H6Br2FN
Molecular Weight270.92 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)F)N.Br
InChIInChI=1S/C6H5BrFN.BrH/c7-4-1-2-6(9)5(8)3-4;/h1-3H,9H2;1H
InChIKeyNDOBTPIWWCVEDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-fluoroaniline hydrobromide (CAS 136790-70-0): A Critical 2,4-Dihaloaniline Salt Intermediate for Pharmaceutical and Agrochemical R&D


4-Bromo-2-fluoroaniline hydrobromide (CAS 136790-70-0) is the hydrobromide salt form of 4-bromo-2-fluoroaniline, a 2,4-dihaloaniline derivative in which the aromatic ring is substituted with bromine at the para position and fluorine at the ortho position. This salt serves as a versatile intermediate in organic synthesis, with established utility in the preparation of pharmaceutical actives (including flurbiprofen) and agricultural chemicals [1]. The compound is specifically recognized in the patent literature as a preferred hydrohalide salt form that precipitates directly from bromination reaction mixtures, offering distinct process advantages over the neutral free base and other salt forms [2][3].

Procurement Alert: Why 4-Bromo-2-fluoroaniline hydrobromide Cannot Be Interchanged with the Free Base or Alternative Salts Without Process Validation


Direct substitution of 4-bromo-2-fluoroaniline hydrobromide with the free base (CAS 367-24-8) or hydrochloride salt (CAS 1174029-29-8) is inadvisable without rigorous process re-validation. The hydrobromide salt exhibits fundamentally different physical properties—including altered solubility profiles, distinct crystallinity, and different melting behavior—that directly impact isolation yields, reaction kinetics, and purity profiles in multi-step syntheses [1][2]. Critically, the hydrobromide form is the direct precipitation product in multiple patented bromination processes, where its selective crystallization from the reaction mixture enables purification and regiochemical control that the free base cannot achieve without additional neutralization steps [3]. The following quantitative evidence demonstrates exactly where this salt form provides measurable advantages over closest comparators.

Quantitative Differentiation Evidence: 4-Bromo-2-fluoroaniline hydrobromide vs. Free Base and Alternative Salt Forms


Molecular Weight Differential of 80.91 g/mol (42.6% Increase) Alters Stoichiometry and Molar Handling in Scale-Up

The hydrobromide salt possesses a molecular weight of 270.92 g/mol compared to 190.01 g/mol for the free base 4-bromo-2-fluoroaniline [1]. This 42.6% mass differential necessitates precise stoichiometric adjustments in any reaction where the salt is substituted for the free base. For a reaction requiring 1 mole of the active aniline moiety, procurement of the hydrobromide salt requires 270.92 g per mole versus 190.01 g for the free base. Failure to account for this difference results in 42.6% under-charging of the active aniline component .

Process Chemistry Pharmaceutical Intermediate Scale-Up Calculations

Enhanced Solubility in Polar Solvents: Salt Form Enables Homogeneous Reaction Conditions Unattainable with Free Base

As the hydrobromide salt, 4-bromo-2-fluoroaniline hydrobromide demonstrates significantly enhanced solubility in polar solvents compared to its free base counterpart, which exhibits limited water solubility (33 g/L at 20°C for the free base) and requires organic solvents for dissolution . The salt form enables homogeneous reaction conditions in aqueous and polar solvent systems without the need for organic co-solvents, facilitating cleaner reaction profiles and simplified workup procedures .

Organic Synthesis Reaction Optimization Solubility Engineering

Direct Precipitation Selectivity: Hydrobromide Salt Crystallization Enables Regiochemical Purification Without Chromatography

In the regio-selective bromination of 2-fluoroaniline with molecular bromine in dichloromethane at -50°C, 4-bromo-2-fluoroaniline hydrobromide selectively precipitates from the reaction mixture, while the undesired 6-bromo-2-fluoroaniline hydrobromide isomer remains in solution [1]. This precipitation selectivity enables isolation of the 4-bromo isomer in high purity by simple filtration, eliminating the need for chromatographic separation. The free base form cannot be directly isolated with this regiochemical purity from the bromination reaction without first forming and isolating the hydrobromide salt [2].

Process Development Purification Technology Regioselective Synthesis

Molecular Mass Differentiation vs. Hydrochloride Salt: 44.45 g/mol (19.6%) Higher for Hydrobromide

The hydrobromide salt (MW 270.92 g/mol) differs from the hydrochloride salt (MW 226.47 g/mol) by 44.45 g/mol, representing a 19.6% mass differential [1]. This distinction affects gravimetric measurements, molar calculations, and the selection of counterion in salt metathesis reactions. For applications where a heavier counterion is advantageous (e.g., crystallization behavior or ion-pairing effects), the hydrobromide form offers a distinct option.

Salt Form Selection Analytical Chemistry Stoichiometry

Purity Specification Range: NLT 98% Available from Commercial Suppliers for cGMP Applications

Commercial suppliers offer 4-bromo-2-fluoroaniline hydrobromide with purity specifications of NLT 98% (HPLC/GC) , meeting the quality requirements for pharmaceutical intermediate applications including flurbiprofen synthesis. This compares favorably to technical-grade material (85% purity) also available in the market , providing procurement professionals with a clear specification benchmark for cGMP vs. research-grade sourcing decisions. The free base 4-bromo-2-fluoroaniline is commercially available at ≥98% purity as well, but lacks the process-integration advantages of the salt form in bromination-based manufacturing routes .

Quality Control cGMP Manufacturing Procurement Specification

Optimal Application Scenarios for 4-Bromo-2-fluoroaniline hydrobromide Based on Quantitative Differentiation Evidence


Flurbiprofen API Manufacturing: Direct Isolation of Key Intermediate via Hydrobromide Precipitation

In the commercial production of flurbiprofen, 4-bromo-2-fluoroaniline hydrobromide is the direct precipitation product from the regio-selective bromination of 2-fluoroaniline at low temperature. The salt selectively crystallizes from the reaction mixture, enabling isolation of the desired 4-bromo isomer free from the undesired 6-bromo contaminant by simple filtration [1]. This precipitation step eliminates chromatography and provides the intermediate in a form ready for subsequent coupling reactions. Substitution with the free base would require an additional neutralization step post-isolation, adding process complexity and cost [2].

Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling Reactions Requiring Aqueous-Compatible Aniline Partners

4-Bromo-2-fluoroaniline hydrobromide serves as an aryl bromide coupling partner in palladium-catalyzed cross-coupling reactions. The enhanced polar solubility of the hydrobromide salt compared to the free base (33 g/L water solubility for free base) enables reaction execution in aqueous or mixed aqueous-organic solvent systems that are incompatible with the free base's requirement for organic solvents [1][2]. This solubility differential facilitates cleaner reaction profiles and simplified aqueous workup procedures, particularly advantageous in parallel synthesis and high-throughput experimentation platforms .

cGMP Multi-Kilogram Procurement Where Exact Stoichiometry is Critical

For cGMP manufacturing campaigns requiring precise stoichiometric control, procurement of the hydrobromide salt with NLT 98% purity specification eliminates the 42.6% molar adjustment that would be required if substituting the free base [1]. The molecular weight differential of 80.91 g/mol between the salt (270.92 g/mol) and the free base (190.01 g/mol) must be explicitly accounted for in batch calculations [2]. Sourcing the exact salt form specified in the validated process avoids calculation errors and ensures batch-to-batch consistency in multi-ton production of flurbiprofen and related NSAID APIs .

Salt Form Screening for Crystallization and Solid-State Optimization

In pharmaceutical development programs where the aniline moiety is incorporated into a larger molecule, the hydrobromide salt offers a distinct solid-state option with different crystallization behavior, hygroscopicity, and stability profile compared to the hydrochloride salt (MW 226.47 g/mol) and free base [1]. The 19.6% molecular mass difference and altered hydrogen-bonding network in the hydrobromide salt [2] can influence crystal habit, dissolution rate, and long-term storage stability. Procurement of the hydrobromide salt for salt-form screening provides an additional dimension of solid-state diversity in pre-formulation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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